Methyl(4,5-dimethyl-2-nitrophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(4,5-dimethyl-2-nitrophenyl)carbamate is an organic compound belonging to the carbamate family It is characterized by the presence of a carbamate group attached to a methylated nitrophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl(4,5-dimethyl-2-nitrophenyl)carbamate typically involves the reaction of 4,5-dimethyl-2-nitrophenol with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(4,5-dimethyl-2-nitrophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Formation of 4,5-dimethyl-2-aminophenyl carbamate.
Reduction: Formation of 4,5-dimethyl-2-nitroaniline and carbon dioxide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Methyl(4,5-dimethyl-2-nitrophenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of pesticides and herbicides due to its biological activity.
Wirkmechanismus
The mechanism of action of methyl(4,5-dimethyl-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential metabolic pathways, leading to the antimicrobial and antioxidant effects observed in research studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl(4-nitrophenyl)carbamate: Similar structure but lacks the dimethyl groups on the phenyl ring.
Methyl(2-methyl-4,6-dinitrophenyl)carbonate: Contains additional nitro groups and a different ester linkage.
2-Methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate: Contains additional nitro and methyl groups on the phenyl rings.
Uniqueness
Methyl(4,5-dimethyl-2-nitrophenyl)carbamate is unique due to the presence of both methyl and nitro groups on the phenyl ring, which can influence its reactivity and biological activity. The specific arrangement of these groups can enhance its effectiveness as an antimicrobial and antioxidant agent compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H12N2O4 |
---|---|
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
methyl N-(4,5-dimethyl-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-8(11-10(13)16-3)9(12(14)15)5-7(6)2/h4-5H,1-3H3,(H,11,13) |
InChI-Schlüssel |
CUTVDAKXUMTYLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.